molecular formula C13H15N3O4S B7901228 Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate

Cat. No.: B7901228
M. Wt: 309.34 g/mol
InChI Key: UHVXYNJMGOXZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This particular compound features an ethyl ester group, an amino group, and a methylsulfonyl group attached to the phenyl ring, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylsulfonylphenylhydrazine and ethyl acetoacetate.

  • Reaction Conditions: The reaction involves heating the starting materials in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazole ring.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is synthesized in large batches using reactors designed to handle high temperatures and pressures.

  • Continuous Flow Process: Some manufacturers may employ continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used, often under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Electrophilic reagents like nitric acid or halogens (e.g., bromine) are used, typically in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Nitrated or halogenated pyrazoles.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of new biological probes and imaging agents. Medicine: Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate: Similar structure but with a different position of the methylsulfonyl group on the phenyl ring.

  • Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate: Similar pyrazole core but with a methoxy group instead of a methylsulfonyl group.

Uniqueness: Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)21(2,18)19/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVXYNJMGOXZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.